2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16F2N2O3S and its molecular weight is 414.43. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Compounds similar to "2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" are often studied for their unique chemical properties and reactivity. For instance, the synthesis and characterization of benzothiadiazine dioxides have been explored, highlighting their potential in constructing complex molecular frameworks through reactions like ring contractions and expansions, which are pivotal in organic synthesis (Fülöpová et al., 2015).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, derivatives of benzothiadiazine have been synthesized and examined for their biological activities. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been studied for their potent cytotoxic properties in vitro against certain cancer cell lines, demonstrating the relevance of this scaffold in developing antitumor agents (Hutchinson et al., 2001).
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3S/c1-14-6-8-15(9-7-14)13-24-18-4-2-3-5-20(18)29(27,28)25(21(24)26)19-12-16(22)10-11-17(19)23/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOJIZWWHIEJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC(=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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